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Compound of Interest

Compound Name: NOSO-502

Cat. No.: B15565946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

NOSO-502, a pioneering antibiotic from the novel odilorhabdin class, presents a promising new

frontier in the fight against multidrug-resistant Gram-negative bacteria. This technical guide

provides an in-depth exploration of its chemical architecture, mechanism of action, and a

comprehensive summary of its preclinical data, offering a vital resource for the scientific

community engaged in antimicrobial research and development.

Chemical Structure and Properties
NOSO-502 is a synthetic peptide-based antibiotic derived from odilorhabdins, which are natural

products of Xenorhabdus bacteria. Its unique chemical structure is a key determinant of its

novel mechanism of action and potent antimicrobial activity.

Chemical Structure of NOSO-502:

(A diagram of the chemical structure of NOSO-502 would be presented here. As a language

model, I cannot generate images. However, a publicly available image of the chemical structure

can be found in the publication "In Vitro and In Vivo Characterization of NOSO-502, a Novel

Inhibitor of Bacterial Translation".)

Mechanism of Action: A Novel Approach to Bacterial
Translation Inhibition
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NOSO-502 exerts its bactericidal effects by inhibiting protein synthesis in bacteria.[1] Unlike

many existing antibiotics that target the 50S ribosomal subunit, NOSO-502 binds to the small

ribosomal subunit (30S). This interaction induces miscoding and ultimately halts the translation

process, leading to bacterial cell death. This distinct mechanism of action is a significant

advantage, as it suggests a lower likelihood of cross-resistance with other classes of ribosome-

targeting antibiotics.

In Vitro Antimicrobial Activity
NOSO-502 has demonstrated potent in vitro activity against a broad spectrum of clinically

relevant Gram-negative pathogens, including carbapenem-resistant Enterobacteriaceae (CRE).

Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of NOSO-502 against various bacterial strains,

providing a clear overview of its antimicrobial spectrum.

Bacterial
Species

Strain Type MIC50 (μg/mL) MIC90 (μg/mL)
MIC Range
(μg/mL)

Escherichia coli Various 2 4 1 - 32

Klebsiella

pneumoniae
Various 0.5 1 0.5 - 16

Enterobacter

cloacae
Various 1 2 0.5 - 32

Citrobacter

freundii
Various 1 2 1 - 4

Proteus mirabilis Various >64 >64

Enterobacteriace

ae
CRE isolates 1 2 0.5 - 4

Data compiled from multiple sources.[1][2]

In Vivo Efficacy
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Preclinical studies in murine infection models have substantiated the in vitro activity of NOSO-
502, demonstrating its potential for treating systemic and localized bacterial infections.

Murine Sepsis Model
In a neutropenic murine sepsis model with E. coli, NOSO-502 achieved a 50% effective dose

(ED50) of 3.5 mg/kg.[1] It also demonstrated significant dose-dependent reductions in bacterial

burden in the blood.[1]

Murine Thigh Infection Model
The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of

new antibiotics. Studies using this model have shown that the free-drug area under the

concentration-time curve to MIC ratio (fAUC/MIC) is the pharmacokinetic/pharmacodynamic

(PK/PD) index that best correlates with the efficacy of NOSO-502.

Efficacy Endpoint
Mean fAUC/MIC Magnitude
(E. coli)

Mean fAUC/MIC Magnitude
(K. pneumoniae)

Net Stasis 10.4 4.22

1-log10 Kill Not specified 17.7

Data from a study utilizing a neutropenic murine thigh infection model.

Resistance Mechanisms and Signaling Pathways
While NOSO-502's novel mechanism of action makes it less susceptible to existing resistance

mechanisms, studies have begun to elucidate potential pathways for acquired resistance. In

Enterobacter cloacae, a two-component system, ECL_01761-ECL_01762, has been identified

as a key player in conferring resistance to NOSO-502.

This signaling pathway regulates the expression of an efflux pump that actively removes

NOSO-502 from the bacterial cell, thereby reducing its intracellular concentration and

antimicrobial effect.
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ECL_01761-ECL_01762 signaling pathway in E. cloacae.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline the key experimental protocols used in the characterization of NOSO-
502.

Minimum Inhibitory Concentration (MIC) Determination
(ISO 20776-1 Broth Microdilution)
This protocol describes the standardized method for determining the MIC of antimicrobial

agents against aerobic bacteria.

Workflow for MIC Determination:
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Prepare standardized
bacterial inoculum
(0.5 McFarland)

Inoculate microtiter
plate wells with

bacterial suspension

Perform serial two-fold
dilutions of NOSO-502

in microtiter plate

Incubate at 35-37°C
for 16-20 hours

Determine MIC as the
lowest concentration with

no visible growth

Click to download full resolution via product page

Workflow for MIC determination via broth microdilution.

Detailed Steps:

Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared

to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a

final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of

the microtiter plate.

Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of NOSO-502 are prepared in

cation-adjusted Mueller-Hinton broth directly in a 96-well microtiter plate.

Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized

bacterial suspension. A growth control well (containing no antibiotic) and a sterility control

well (containing no bacteria) are also included.
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Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in

ambient air.

MIC Determination: The MIC is recorded as the lowest concentration of NOSO-502 that

completely inhibits visible growth of the organism as detected by the unaided eye.

Neutropenic Murine Thigh Infection Model
This in vivo model is used to assess the efficacy of antimicrobial agents in a setting that mimics

a localized soft tissue infection in an immunocompromised host.

Workflow for Neutropenic Murine Thigh Infection Model:

Induce neutropenia in mice
(e.g., with cyclophosphamide)

Inject a standardized bacterial
suspension into the thigh muscle

Administer NOSO-502 at various
dosages and time points

Euthanize mice at a predetermined
time and harvest thigh tissue

Homogenize tissue and perform
serial dilutions for CFU counting

Analyze the relationship between
drug exposure and bacterial reduction
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Workflow for the neutropenic murine thigh infection model.

Detailed Steps:

Induction of Neutropenia: Mice are rendered neutropenic by the administration of an

immunosuppressive agent, typically cyclophosphamide, several days before infection. This

reduces the number of circulating neutrophils, making the mice more susceptible to bacterial

infection.

Bacterial Challenge: A standardized inoculum of the test bacterium is injected directly into

the thigh muscle of the neutropenic mice.

Drug Administration: At a specified time post-infection, NOSO-502 is administered to different

groups of mice at varying doses and dosing intervals. A control group receives a vehicle with

no drug.

Tissue Harvesting and Bacterial Quantification: At a predetermined time point (e.g., 24 hours

post-treatment initiation), the mice are euthanized, and the infected thigh muscle is

aseptically removed. The tissue is then homogenized, and serial dilutions are plated on

appropriate agar to determine the number of viable bacteria (CFU) per gram of tissue.

Data Analysis: The efficacy of NOSO-502 is determined by comparing the bacterial load in

the thighs of treated mice to that of the control group. This data is then used to determine

key pharmacodynamic parameters, such as the ED50 and the relationship between drug

exposure and bacterial killing.

Conclusion
NOSO-502 represents a significant advancement in the development of new antibiotics against

challenging Gram-negative pathogens. Its novel chemical structure and unique mechanism of

action provide a powerful tool to combat the growing threat of antimicrobial resistance. The

comprehensive preclinical data presented in this guide underscore its potential as a future

therapeutic agent. Further research and clinical development are warranted to fully elucidate its

clinical utility and impact on infectious diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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